1-Linolenoyl-3-chloropropanediol

Description

Contextualization within Lipid Chemistry and Food Processing Science

In the realm of lipid chemistry, chloropropanediol fatty acid esters represent a class of neo-formed contaminants. Their formation is intricately linked to the processing of fats and oils, especially during the deodorization step of refining, where temperatures can exceed 200°C. mdpi.comifst.org These esters are formed from the reaction between a lipid source (such as glycerol (B35011) or acylglycerides) and a source of chlorine, like salt or chlorinated water, under heat. ifst.orgderpharmachemica.com This reaction is prevalent in the production of a wide array of processed foods, including baked goods, fried products, and infant formula, where refined oils are a key ingredient. mdpi.comfda.gov The presence of these esters in human breast milk has also been reported, indicating their potential for absorption and distribution within the human body. nih.govresearchgate.net

Definition and Significance of 3-Chloropropane-1,2-diol (3-MCPD) Esters

3-monochloropropane-1,2-diol (3-MCPD) esters are a prominent subgroup of chloropropanediol fatty acid esters. ifst.org They are formed when a fatty acid is esterified to the 3-MCPD backbone. The compound rac 1-Linolenoyl-3-chloropropanediol is a specific example of a 3-MCPD monoester, where linolenic acid is attached at the first position of the 3-chloropropanediol molecule.

The significance of 3-MCPD esters lies in their widespread presence in the food supply and their potential to release free 3-MCPD upon digestion. ifst.orgfda.gov Free 3-MCPD has been a subject of toxicological concern for decades, with research indicating potential adverse effects on the kidneys and male reproductive system in animal studies. fda.govnih.gov The International Agency for Research on Cancer (IARC) has classified 3-MCPD as a possible human carcinogen (Group 2B). mdpi.com

Classification of Chloropropanol (B1252657) Esters and Related Compounds

The family of chloropropanol esters is diverse, and their classification is based on several structural features.

Chloropropanediol esters can be categorized as either monoesters or diesters, depending on the number of fatty acids attached to the chloropropanediol backbone. mdpi.com In monoesters, such as rac this compound, a single fatty acid is esterified to one of the available hydroxyl groups. In diesters, two fatty acids are attached. The ratio of monoesters to diesters can vary, with diesters often being more prevalent. researchgate.net However, the hydrolysis of monoesters to release free 3-MCPD in the gastrointestinal tract is reportedly faster than that of diesters. researchgate.net

Positional isomers of MCPD esters exist, distinguished by the position of the chlorine atom on the propanediol (B1597323) backbone. The two primary isomers are 3-MCPD esters and 2-monochloropropane-1,3-diol (2-MCPD) esters. mdpi.com While both are formed during food processing, 3-MCPD esters have historically received more research attention. mdpi.com The toxicological profiles of these isomers are considered to be similar, as 2-MCPD is also suspected of having adverse health effects. mdpi.comfera.co.uk

Glycidyl (B131873) esters (GEs) are another class of process-induced contaminants that are often found alongside MCPD esters in refined fats and oils. ifst.orgfda.gov GEs are fatty acid esters of glycidol (B123203). While their formation mechanisms differ from those of MCPD esters—GEs are primarily formed from diacylglycerols at high temperatures without the requirement for chlorine—they are closely related in the context of food processing contaminants. ifst.org Upon digestion, glycidyl esters can be hydrolyzed to free glycidol, which is classified by the IARC as a probable human carcinogen (Group 2A). mdpi.com

Overview of Research Trajectories on Chloropropanediol Esters

Research on chloropropanediol esters has evolved significantly since their initial discovery. Early studies focused on the detection of free 3-MCPD in acid-hydrolyzed vegetable proteins and soy sauce. ifst.org The subsequent identification of the esterified forms in refined oils broadened the scope of investigation. researchgate.net Current research hotspots include the development of more accurate analytical methods for both free and esterified forms, understanding the mechanisms of their formation to develop effective mitigation strategies, and further elucidating their toxicological profiles. nih.gov A growing area of interest is the study of the bioavailability and metabolism of these esters in the human body to better assess the associated risks. nih.gov

Table 1: Occurrence of Bound 3-MCPD and Bound Glycidol in Various Edible Oils Data extracted from a study on retail and industrial edible oils.

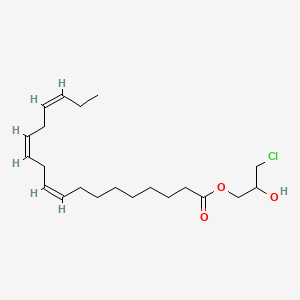

Structure

2D Structure

Properties

IUPAC Name |

(3-chloro-2-hydroxypropyl) (9Z,12Z,15Z)-octadeca-9,12,15-trienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H35ClO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h3-4,6-7,9-10,20,23H,2,5,8,11-19H2,1H3/b4-3-,7-6-,10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMDJVMPIYSIHEJ-PDBXOOCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCCCCCCCC(=O)OCC(CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)OCC(CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H35ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80857933 | |

| Record name | 3-Chloro-2-hydroxypropyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80857933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74875-99-3 | |

| Record name | 3-Chloro-2-hydroxypropyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80857933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Structure, Nomenclature, and Stereochemical Considerations of Rac 1 Linolenoyl 3 Chloropropanediol

Systematic Nomenclature and Chemical Identification

To ensure clarity and precision in scientific communication, a standardized system of nomenclature and identification is essential. For rac 1-Linolenoyl-3-chloropropanediol, several identifiers are used.

The systematic name for this compound is (9Z,12Z,15Z)-9,12,15-Octadecatrienoic acid, 3-chloro-2-hydroxypropyl ester. This name precisely describes the arrangement of atoms within the molecule. The compound is also commonly referred to by its CAS (Chemical Abstracts Service) number, which is a unique numerical identifier. The CAS number for the racemic mixture of this compound is 74875-99-3. nih.gov

Below is a data table summarizing the key chemical identifiers for this compound.

| Identifier | Value |

| Systematic Name | (9Z,12Z,15Z)-9,12,15-Octadecatrienoic acid, 3-chloro-2-hydroxypropyl ester |

| Common Name | rac this compound |

| CAS Number | 74875-99-3 nih.gov |

| Molecular Formula | C21H35ClO3 |

| Molecular Weight | 370.96 g/mol |

Molecular Structure and Ester Linkages

The molecular structure of rac this compound consists of two primary components: a linolenic acid moiety and a 3-chloropropanediol backbone. These two parts are connected via an ester linkage.

Linolenic acid is an 18-carbon unsaturated fatty acid with three double bonds. The "1-Linolenoyl" designation indicates that this fatty acid is attached to the first position of the 3-chloropropanediol backbone. The ester bond is formed through a condensation reaction between the carboxylic acid group (-COOH) of the linolenic acid and the primary hydroxyl group (-OH) at the C1 position of the 3-chloropropanediol. This results in the characteristic ester group (-COO-). ovid-verband.de The formation of these esters can occur when fats and oils are subjected to high temperatures in the presence of chloride ions. ifst.orgresearchgate.net

Stereochemical Aspects: The "rac" Designation

The prefix "rac" in rac this compound is short for racemate or racemic mixture. A racemic mixture contains equal amounts of two enantiomers, which are stereoisomers that are non-superimposable mirror images of each other. nih.gov

The chirality in this molecule arises from the stereocenter at the second carbon (C2) of the propanediol (B1597323) backbone. This carbon atom is bonded to four different groups: a hydrogen atom, a hydroxyl group, a -CH2Cl group, and a -CH2O-linolenoyl group. Due to this chiral center, two enantiomers exist:

(R)-1-Linolenoyl-3-chloropropanediol

(S)-1-Linolenoyl-3-chloropropanediol

The "rac" designation signifies a 1:1 mixture of these (R) and (S) enantiomers. Stereospecific analysis of chloropropanediol esters, often employing enzymes like pancreatic lipase (B570770) and phospholipase C, has confirmed the presence of racemic mixtures in various samples. nih.gov

Positional Isomerism within Linolenoyl Chloropropanediol Structures

Positional isomers are compounds that have the same molecular formula but differ in the position of a functional group on the main carbon chain. In the context of linolenoyl chloropropanediol, the primary positional isomers are determined by the location of the chlorine atom and the linolenoyl group on the propanediol backbone.

The two main positional isomers are:

This compound (3-MCPD linolenoyl ester) : In this isomer, the linolenoyl group is at the C1 position and the chlorine atom is at the C3 position of the propanediol backbone.

1-Linolenoyl-2-chloropropanediol (2-MCPD linolenoyl ester) : Here, the linolenoyl group is at the C1 position, and the chlorine atom is at the C2 position.

These isomers are often found together in food products that have undergone high-temperature processing. nih.govnih.govfera.co.uk The structural difference between these isomers is illustrated in the diagram below.

(Note: This is a placeholder for a diagram illustrating the structural differences.)

The formation of both 2-MCPD and 3-MCPD esters is a significant area of research in food chemistry, as their presence can have different toxicological implications. fediol.euages.atfood.gov.uk The table below summarizes the key features of these positional isomers.

| Isomer | Chlorine Position | Linolenoyl Group Position | Common Abbreviation |

| This compound | C3 | C1 | 3-MCPD Ester |

| 1-Linolenoyl-2-chloropropanediol | C2 | C1 | 2-MCPD Ester |

Mechanisms of Formation of Rac 1 Linolenoyl 3 Chloropropanediol in Processed Matrices

Role of Heat Treatment in Lipid Systems

Heat treatment is a critical factor in the formation of 3-MCPD esters. mdpi.comacs.orgnih.govrsc.orgresearchgate.net These compounds are generally not present in unrefined oils but are generated during thermal processing, particularly at temperatures exceeding 200°C (392°F). mdpi.com

High-Temperature Processing Conditions (e.g., Deodorization in Oil Refining)

The deodorization step in the refining of vegetable oils is a primary stage where 3-MCPD esters, including rac 1-Linolenoyl-3-chloropropanediol, are formed. acs.orgnih.govmdpi.comital.sp.gov.br This process utilizes high temperatures, often between 220°C and 260°C (428°F - 500°F), to remove undesirable volatile compounds that affect the oil's flavor and odor. nih.gov However, these conditions also promote the chemical reactions leading to the formation of 3-MCPD esters. mdpi.comital.sp.gov.br While refined oils show a significant increase in these esters, they are typically undetectable in their unrefined counterparts. nih.gov

Influence of Temperature and Residence Time

The formation of 3-MCPD esters is dependent on both the temperature and the duration of the heat treatment. mdpi.comacs.orgnih.gov Studies have shown a substantial increase in 3-MCPD formation in rapeseed oil when deodorization temperatures rise from 210°C upwards. nih.gov In palm oil, 3-MCPD esters have been detected even at the mildest deodorization conditions of 210°C for 30 minutes. ital.sp.gov.brnih.gov

While higher temperatures generally promote the formation of these contaminants, the relationship with residence time can be complex. mdpi.com For instance, at a deodorization temperature of 250°C, the retention time becomes a more critical factor, and its influence intensifies as the temperature increases to 270°C. mdpi.com However, prolonged heating can also lead to the degradation of 3-MCPD esters through a process called dechlorination. nih.govmdpi.com

| Temperature (°C) | Time (min) | 3-MCPD Esters (mg/kg) |

|---|---|---|

| 210 | 30 | 1.91 - 2.15 |

| 230 | Not specified | Levels affected by residence time |

| 250 | Not specified | Levels significantly influenced by residence time |

| 270 | Not specified | Levels significantly influenced by residence time |

Precursor Analysis and Interaction Dynamics

The formation of rac this compound is not solely dependent on heat; it also requires the presence of specific chemical precursors within the oil matrix. acs.orgnih.govrsc.orgresearchgate.netresearchgate.net

Contribution of Acylglycerols (Mono-, Di-, and Triglycerides)

Acylglycerols, which are the primary components of fats and oils, are key precursors to 3-MCPD esters. acs.orgnih.govrsc.orgresearchgate.netresearchgate.net This includes monoacylglycerols (MAGs), diacylglycerols (DAGs), and triacylglycerols (TAGs). nih.govresearchgate.net During heat processing, these molecules can form a reactive intermediate called a cyclic acyloxonium ion. nih.govrsc.org This ion then reacts with a chloride donor to form the 3-MCPD ester. nih.gov While all acylglycerols can contribute, MAGs and DAGs are considered particularly potent precursors. acs.orgnih.gov

Significance of Free Fatty Acids

The presence of free fatty acids, which can increase due to the hydrolysis of acylglycerols during processing, can also influence the formation of 3-MCPD esters. mdpi.comresearchgate.net

Role of Chloride Ions and Other Chlorine Sources

The presence of chloride ions is an absolute requirement for the formation of 3-MCPD esters. mdpi.comacs.orgnih.govrsc.orgresearchgate.net These ions can come from various sources, both organic and inorganic. acs.orgnih.govresearchgate.net Inorganic chlorides such as sodium chloride (NaCl), ferric chloride (FeCl₃), and others have been shown to react with acylglycerols at high temperatures to form 3-MCPD esters. acs.orgnih.gov Notably, metal ions like Fe³⁺ and Fe²⁺ can enhance the formation through catalytic effects. nih.gov

Organochlorine compounds present in unrefined oils can also act as a source of chlorine. nih.gov These compounds can decompose at the high temperatures of deodorization, releasing hydrochloric acid (HCl), which then participates in the reaction to form 3-MCPD esters. nih.govrsc.org

| Factor/Precursor | Role in Formation |

|---|---|

| High Temperature (especially >200°C) | Provides the energy needed for the chemical reactions to occur, particularly during deodorization. |

| Acylglycerols (MAGs, DAGs, TAGs) | Act as the primary backbone for the formation of the 3-MCPD ester structure. |

| Chloride Ions (from inorganic and organic sources) | Essential reactant that adds to the glycerol (B35011) backbone to form the chlorinated compound. |

| Residence Time | Influences the extent of both formation and potential degradation of the esters. |

Impact of Water Content in Model Systems

The role of water in the formation of 3-MCPD esters is complex and can appear contradictory depending on the system being studied. In oil refining, the deodorization process, where most 3-MCPD esters are generated, is characterized by low moisture conditions. acs.org Conversely, studies simulating deep-fat frying have shown a different trend. One report indicated that the concentration of 3-MCPD esters significantly increased when the water content was raised to 10% in a frying model system. researchgate.net A similar observation was made in a separate frying model using soybean oil, where the trend of increased ester formation continued with up to 20% water content. researchgate.net The formation of free 3-MCPD is also known to be strongly dependent on the water content, along with factors like temperature, lipid content, and salt. mdpi.com

Proposed Reaction Pathways for Chloropropanediol Esterification

Several mechanisms for the formation of 3-MCPD esters have been proposed, all of which involve a nucleophilic attack by chloride ions. rsc.orgresearchgate.net These pathways differ based on the nature of the substrate or the leaving group. rsc.orgresearchgate.net The primary proposed mechanisms can be categorized into two main groups: those involving reactive intermediates and those involving direct substitution reactions. rsc.orgresearchgate.net

A prominent proposed pathway involves the formation of a cyclic acyloxonium ion from precursors like triacylglycerols (TAGs), diacylglycerols (DAGs), and monoacylglycerols (MAGs). nih.govrsc.orgresearchgate.netnih.gov This intermediate is formed through the internal nucleophilic attack of an ester carbonyl group. rsc.org Following the formation of this reactive cation, a chloride ion performs a nucleophilic attack (specifically an SN2 type attack) to open the ring, leading to the formation of a 3-MCPD ester. keypublishing.orgrsc.orgresearchgate.net This mechanism is considered a key pathway, particularly under the high-temperature, low-moisture conditions typical of oil deodorization. acs.orgnih.gov The formation of this cyclic intermediate from TAGs is a proposed mechanism for the generation of 3-MCPD esters. nih.govnih.gov

Direct nucleophilic substitution by a chloride ion on the glycerol backbone is another major proposed pathway. acs.orgrsc.org This can occur via two distinct routes:

Attack at a carbon carrying an ester group : The chloride ion directly displaces a fatty acid group. rsc.orgresearchgate.net

Attack at a carbon carrying a hydroxyl group : In partial acylglycerols (DAGs and MAGs), the chloride ion can replace a protonated hydroxyl group. This reaction is believed to proceed more rapidly in acidic environments where the hydroxyl group is a better leaving group. rsc.org

Computational simulations have explored these pathways, suggesting that an ester-based direct nucleophilic substitution reaction is the most likely route. researchgate.netnih.gov This research calculated the energy barriers for the formation of different 3-MCPD diesters, indicating it is a high-temperature, endothermic process. researchgate.netnih.gov The energy barrier for dilinolein was found to be the lowest among the tested compounds, suggesting its formation is more favorable under high-temperature conditions. researchgate.netnih.gov

| 3-MCPD Diester | Energy Barrier (kJ/mol) |

|---|---|

| Dipalmitin | 74.261 |

| Diolein | 66.017 |

| Dilinolein | 59.856 |

Data sourced from computational simulations of reaction pathways. researchgate.netnih.gov

Kinetic Studies of Formation (e.g., Rates from Diacylglycerols vs. Monoacylglycerols)

Kinetic studies have demonstrated that the type of acylglycerol precursor significantly influences the rate of 3-MCPD ester formation. It has been experimentally shown that these contaminants form approximately 2 to 5 times faster from diacylglycerols (DAGs) than from monoacylglycerols (MAGs). ekb.egnih.gov This highlights the critical role of DAGs as precursors.

Research has established a clear correlation between the initial DAG content in an oil and the subsequent level of 3-MCPD esters formed during processing. researchgate.netnih.gov In one study, a model system with 4% DAG content heated to 220°C resulted in 3-MCPD ester levels of 2.268 mg/kg. researchgate.netnih.gov This positive correlation underscores that controlling the presence of precursors, particularly DAGs, is a key strategy for mitigating the formation of 3-MCPD esters. researchgate.netnih.gov

| Diacylglyceride (DAG) Content (%) | Resulting 3-MCPD Ester Content (mg/kg) |

|---|---|

| 4 | 2.268 |

Data from a simulated deodorization study. researchgate.netnih.gov

Occurrence and Distribution of Rac 1 Linolenoyl 3 Chloropropanediol in Food Systems

Prevalence in Refined Vegetable Oils

Refined vegetable oils are a major source of 3-MCPD esters, including rac 1-Linolenoyl-3-chloropropanediol. The refining process, particularly the deodorization step which involves high temperatures (180-260°C), is the primary stage where these contaminants are formed. unina.it The fatty acid profile of the oil significantly influences the types of 3-MCPD esters formed, with the esters reflecting the parent oil's acid composition. unina.it

A direct analytical method for determining 3-MCPD esters in common edible oils revealed the presence of seven types of monoesters and eleven types of diesters. unina.it The total concentration of 3-MCPD diesters in the analyzed vegetable oil samples ranged from 0.106 to 3.444 µg/g, while total monoesters were found in the range of 0.005 to 1.606 µg/g. unina.it

Palm oil and other oils with a high content of diacylglycerols (DAGs) are particularly susceptible to the formation of 3-MCPD esters. While oils like rapeseed, sunflower, and soybean oil typically contain 1-3% DAGs, palm oil can have DAG levels between 6% and 10%. ekb.eg This higher concentration of DAGs, which are precursors to 3-MCPD ester formation, contributes to the higher levels of these contaminants found in palm oil compared to other vegetable oils. keypublishing.org

Studies have consistently shown that concentrations of 3-MCPD and its esters are significantly higher in palm oil. keypublishing.org For instance, while the European Union has set a maximum limit of 1,250 μg/kg for the sum of 3-MCPD and its esters in most edible oils, a higher limit of 2,500 μg/kg is established for other vegetable oils, including palm oil, recognizing its propensity for higher contamination levels. ekb.egshimadzu.com Research has shown that in refined palm oil, 3-MCPD ester levels can be substantial, though mitigation strategies during production can effectively reduce these concentrations. researchgate.net

| Oil Type | Reported Concentration Range of Total 3-MCPD Esters (µg/kg) | Reference |

|---|---|---|

| Palm Oil | Can exceed 2,500 | ekb.egkeypublishing.orgshimadzu.com |

| Canola Oil | <1,000 | researchgate.net |

| Sunflower Oil | <300 (bound 3-MCPD) | researchgate.net |

| Corn Oil | 190 - 260 | dergipark.org.tr |

| Soybean Oil | Generally lower than palm oil | ekb.eg |

Seed oils such as canola, sunflower, rapeseed, and soybean generally exhibit lower levels of 3-MCPD esters compared to palm oil. ekb.egresearchgate.net The concentration of these contaminants in seed oils is still a matter of importance due to their widespread consumption.

For seed oils like canola and sunflower, typical levels of 3-MCPD esters are below 1,000 µg/kg (calculated as free 3-MCPD). researchgate.net A study on canola and corn oils during different refining stages found 3-MCPD ester contents to be between 0.20-0.48 mg/kg for canola oil and 0.19-0.26 mg/kg for corn oil, with the deodorization step being the most significant for their formation. dergipark.org.tr In refined sunflower oil, the level of bound 3-MCPD has been reported to be less than 300 µg/kg. researchgate.net The specific content of rac this compound within this total amount is dependent on the linolenic acid content of the specific seed oil.

Detection in Fat-Containing Processed Foods

Given that refined oils are common ingredients in a vast array of processed foods, the presence of 3-MCPD esters, including rac this compound, is also expected in these products. The amount of contamination is generally linked to the quantity and type of fat used in the food's formulation.

Bakery products and margarines are significant dietary sources of fat, often containing refined vegetable oils. Consequently, they can contain 3-MCPD esters. An analytical method applied to various foods, including fine bakery wares and margarines, confirmed the presence of these contaminants. europa.eu

In a study investigating lipid fractions from various foodstuffs, the highest levels of bound 3-MCPD were found in bakery products, with concentrations exceeding 1,000 µg/kg of product. nih.gov This was attributed to the use of refined palm oil and rapeseed oil in their production. nih.gov Margarine samples have also been found to contain high levels of 3-MCPD esters, with some studies reporting the highest amounts in the lipid fractions of margarines. researchgate.net The content of these contaminants in margarines has been linked to the use of palm oil in their formulation. researchgate.net

| Product Category | Reported Concentration of Bound 3-MCPD | Reference |

|---|---|---|

| Bakery Products (Cookies) | > 1,000 µg/kg of product | nih.gov |

| Wheat-Rye Breads | 5.7–84.9 µg/kg of sample | agriculturejournals.cz |

| Margarines (Lipid Fraction) | Up to 7.3 mg/kg | researchgate.net |

The presence of 3-MCPD esters in infant formula is of particular concern as formula can be the sole source of nutrition for infants. Refined vegetable oils are a key ingredient in most infant formulas, providing essential fatty acids for growth and development.

Studies in the United States and Germany have analyzed the occurrence of 3-MCPD esters in commercial infant formulas. researchgate.netnih.govtandfonline.comtandfonline.com In the U.S., formulas containing palm oil or palm olein showed bound 3-MCPD concentrations ranging from 0.021 to 0.92 mg/kg. researchgate.netnih.gov Formulas without palm oil had lower, but still detectable, levels, ranging from 0.072 to 0.16 mg/kg. researchgate.netnih.gov Notably, some manufacturers using palm olein demonstrated effective mitigation, resulting in the lowest concentrations of these contaminants. researchgate.netnih.gov

A study of German infant formulas found that average concentrations of bound 3-MCPD and glycidol (B123203) have decreased over time, suggesting successful implementation of mitigation measures by the industry. tandfonline.comnih.gov In 2019, 96% of the analyzed German formula products met the recently implemented EU regulation for the sum of free and bound 3-MCPD. tandfonline.comnih.gov

Canned fish, particularly those preserved in oil, can also be a source of 3-MCPD esters. The type of oil used for preservation plays a crucial role in the level of contamination.

A study developing an analytical method for 2- and 3-MCPD fatty acid esters in fish and fishery products highlighted the need for more occurrence data in this food category. hsfs.org Another study that analyzed the oil fraction of canned fish found that the highest amounts of total 3-MCPD were in albacore, mackerel, and Atlantic saury samples preserved in refined sunflower oil. shimadzu.com This indicates that even oils generally lower in 3-MCPD esters can contribute to the contamination of the final product. The analysis of fishery products has shown bound 3-MCPD levels ranging from 45 to 377 μg/kg on a wet weight basis. researchgate.net

Influence of Raw Material Quality on Ester Levels

The initial quality of raw materials, particularly crude vegetable oils, is a determining factor in the potential for forming 3-MCPD esters like rac this compound during processing. Research indicates that the presence of certain precursors and the general condition of the raw ingredients significantly influence the final ester concentrations.

Key factors related to raw material quality include:

Chloride Content: The synthesis of 3-MCPD esters is fundamentally dependent on the availability of chlorine ions. nih.gov Raw materials with higher intrinsic levels of chlorides provide a necessary reactant for the formation of these contaminants during subsequent high-temperature processing steps. nih.gov

Acidity and Free Fatty Acids (FFAs): A higher acid value in crude oil, which corresponds to a greater concentration of free fatty acids, has been shown to promote the formation of 3-MCPD esters. nih.gov FFAs can act as proton donors, facilitating reactions that lead to the creation of hydrogen chloride, which in turn influences the generation of 3-MCPD esters. mdpi.com

Acylglycerol Content: The presence of partial acylglycerols, such as diacylglycerols (DAGs) and monoacylglycerols (MAGs), in the raw oil is a critical factor. mdpi.com Studies have suggested a correlation between the DAG content and the amount of 3-MCPD esters in refined oils, with fruit oils like palm and olive oil noted for higher DAG levels. researchgate.net It has been experimentally demonstrated that 3-MCPD esters form significantly faster from diacylglycerols than from monoacylglycerols. nih.gov

Agricultural and Harvesting Practices: The entire supply chain, including agricultural growing conditions, the genetic makeup of the plant source, and harvesting and initial processing techniques, can affect the levels of precursors like partial acylglycerols and chlorine compounds in the raw materials. mdpi.com This highlights that the journey from farm to refinery plays a role in the predisposition of an oil to form 3-MCPD esters.

For instance, crude fats and oils with high free fatty acid content, often resulting from poor raw material quality or suboptimal processing conditions, present a greater challenge during refining and are more prone to the formation of process contaminants like 3-MCPD esters. researchgate.net

Impact of Processing Parameters on Final Ester Concentrations

While raw material quality sets the stage, the specific parameters employed during food processing, especially the refining of edible oils and high-temperature cooking, are the direct cause of rac this compound formation. The transformation of precursors into 3-MCPD esters is primarily a heat-induced phenomenon. nih.govnih.gov

The most critical processing step for the formation of these contaminants is the high-temperature deodorization stage of edible oil refining. nih.govnih.govresearchgate.net Several processing parameters have a significant impact on the final ester concentrations:

Temperature: Heating temperature is a major driver of 3-MCPD ester formation. cnif.cnresearchgate.net Studies show that increasing the temperature during processing, such as in frying or deodorization, generally leads to higher levels of these esters. nih.govnih.gov For example, in one model, 3-MCPD ester content increased significantly when the heating temperature was raised from 100°C to 220°C. cnif.cnresearchgate.net However, some research has noted that at very high temperatures, the rate of decomposition can become significant, leading to a potential decrease in concentration after an initial increase. researchgate.netagriculturejournals.cz

Heating Time: The duration of heat treatment is also positively correlated with the formation of 3-MCPD esters. cnif.cnresearchgate.net Prolonged heating times, such as during repeated frying cycles, can lead to an increase in ester levels. researchgate.netnih.gov

Presence of Chlorine: The amount of 3-MCPD esters formed is directly proportional to the concentration of a chlorine donor, most commonly sodium chloride (NaCl). researchgate.netresearchgate.netagriculturejournals.cz Studies mimicking deep-frying have shown significant increases in 3-MCPD esters when the concentration of NaCl was increased. researchgate.net

pH Value: The pH of the processing environment influences the rate of ester formation. mdpi.comcnif.cn Research on oil models has indicated that the highest levels of 3-MCPD esters were generated at an acidic pH of 4.0. researchgate.net

Type of Food and Oil: The food matrix itself plays a crucial role. For example, frying chicken breasts has been shown to result in higher formation of 3-MCPD esters in the oil compared to frying potato chips. nih.govresearchgate.net Different edible oils also show varying tendencies to form these esters, influenced by their fatty acid composition and the presence of precursors. cnif.cn Refined palm oil and its fractions often exhibit the highest concentrations. fda.gov

The following tables present data from research studies, illustrating the impact of key processing parameters on the formation of 3-MCPD esters.

Table 1: Effect of Heating Temperature on 3-MCPD Ester Formation in an Oil Model This table illustrates the relationship between increasing temperature and the concentration of 3-MCPD esters.

| Heating Temperature (°C) | Resulting 3-MCPD Ester Concentration (µg/kg) |

|---|---|

| 180 | 3543.5 |

| 200 | 6211.2 |

| 220 | 9509.8 |

Data derived from findings reported in scientific literature. researchgate.net

Table 2: Effect of Sodium Chloride (NaCl) Concentration on 3-MCPD Ester Formation This table shows a positive correlation between the amount of available chlorine and the level of 3-MCPD esters generated.

| NaCl Concentration (%) | Resulting 3-MCPD Ester Concentration (µg/kg) |

|---|---|

| 0.5 | 1150.7 |

| 1.0 | 2011.8 |

| 2.0 | 2925.3 |

Data derived from findings reported in scientific literature. researchgate.net

Table 3: Influence of Frying Time on 3-MCPD Ester Levels in Oil This table demonstrates how extended heating duration can impact the final concentration of 3-MCPD esters.

| Frying Time (hours) | Resulting 3-MCPD Ester Concentration (µg/kg) |

|---|---|

| 2 | 2109.4 |

| 4 | 3387.6 |

| 8 | 4852.4 |

Data derived from findings reported in scientific literature. researchgate.net

Advanced Analytical Methodologies for Detection and Quantification of Rac 1 Linolenoyl 3 Chloropropanediol

Methodological Development in Chloropropanediol Ester Analysis

The analysis of chloropropanediol esters, including rac 1-Linolenoyl-3-chloropropanediol, has evolved significantly. Initial concerns about 3-MCPD in acid-hydrolyzed vegetable proteins spurred the development of analytical methods. analis.com.my These methods have been adapted and refined to analyze the esterified forms discovered in various food matrices, particularly refined oils. researchgate.netanalis.com.my

Key developments have centered on improving the reliability and robustness of analytical techniques. europa.eu The European Food Safety Authority (EFSA) has highlighted the need for standardized methods with adequate performance to ensure accurate exposure estimates. europa.eu This has led to the development of several improved analytical methods, including those validated by the American Oil Chemists' Society (AOCS), which serve as benchmarks for analyzing fats and oils. europa.eu

Modern methodologies aim to accurately quantify not only the total amount of 3-MCPD esters but also to identify and quantify individual ester congeners like rac this compound. This is important because the toxicity may be influenced by the specific fatty acid attached to the 3-MCPD backbone. unina.it

Chromatographic Techniques for Separation and Identification

Chromatography, coupled with mass spectrometry, forms the cornerstone of analyzing 3-MCPD esters. nih.govunina.it These techniques allow for the separation of complex mixtures and the precise identification and quantification of target analytes.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of 3-MCPD esters, primarily through an indirect approach. nih.govanalis.com.my This method involves the transesterification of the esters to release free 3-MCPD, which is then derivatized to enhance its volatility for GC analysis. analis.com.mynih.gov Phenylboronic acid (PBA) is a common derivatizing agent. nih.gov

The GC-MS method, often using a BPX-5 capillary column, offers high sensitivity and is suitable for routine analysis. analis.com.my Method validation for GC-MS analysis of 3-MCPD esters has demonstrated good recovery (92.80% to 105.22%) and reproducibility (RSD of 4.18% to 5.63%). analis.com.my The limits of detection (LOD) and quantification (LOQ) for the total 3-MCPD released can be as low as 0.11 mg kg⁻¹ and 0.14 mg kg⁻¹, respectively. analis.com.my Optimization of GC-MS methods, including injection techniques and oven temperature programs, can significantly reduce analysis time. restek.com For instance, switching from splitless to split injection can shorten run times and reduce stress on the analytical system. restek.com

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS)

Ultra-high performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is a powerful tool for the direct analysis of intact 3-MCPD esters, including rac this compound. nih.govrsc.org This approach avoids the chemical transformation steps required in indirect methods, providing a more accurate profile of the individual esters present in a sample. rsc.org

A typical UHPLC-MS/MS method for 3-MCPD esters involves an extraction with solvents like tert-butyl methyl ether and a cleanup step using sorbents to remove interfering fatty compounds. nih.gov Analysis is often performed on a triple quadrupole (QqQ) mass spectrometer. nih.gov Validation of such methods has shown trueness values between 72% and 118% and precision lower than 20%, with limits of quantification ranging from 0.01 to 0.1 mg kg⁻¹. nih.gov This sensitivity is well below current legal limits for total 3-MCPD esters. nih.gov

High-Resolution Mass Spectrometry (HRMS-Orbitrap)

High-resolution mass spectrometry (HRMS), particularly using Orbitrap technology, offers unparalleled sensitivity and accuracy for the direct determination of 3-MCPD esters. unina.itnih.gov The high resolving power of Orbitrap MS allows for the clear differentiation of analytes from matrix interferences, which is crucial for complex samples like edible oils. nih.govthermofisher.com

A direct analytical method using UHPLC coupled to a Q Exactive Orbitrap LC-MS/MS has been successfully applied to analyze a range of 3-MCPD monoesters and diesters in various edible oils. unina.itnih.gov This method demonstrated low limits of detection (LOD) for monoesters (0.079-12.678 µg kg⁻¹) and diesters (0.033-18.610 µg kg⁻¹). nih.gov The recoveries of 3-MCPD esters from oil samples were in the range of 80-100%, with relative standard deviations (RSD) between 1.9% and 11.8%. nih.gov

Direct versus Indirect Analytical Approaches

The analysis of 3-MCPD esters can be broadly categorized into two main strategies: direct and indirect methods. analis.com.myrsc.org

Indirect methods involve the cleavage of the ester bonds (transesterification) to release free 3-MCPD, which is then derivatized and quantified, typically by GC-MS. analis.com.myunina.it This approach provides a measure of the total 3-MCPD content.

Direct methods aim to quantify the intact 3-MCPD esters without prior hydrolysis. rsc.org These methods, which usually employ LC-MS techniques, provide detailed information about the specific ester profiles. rsc.org

Advantages and Limitations of Each Method

Both direct and indirect methods have distinct advantages and limitations that make them suitable for different analytical purposes.

| Analytical Approach | Advantages | Limitations |

| Indirect | - Requires fewer analytical standards (only for free 3-MCPD). rsc.orgnih.gov - Generally less tedious and more suitable for routine analysis. analis.com.mynih.gov - Higher sensitivity for total 3-MCPD quantification. analis.com.my | - Does not provide information on the individual ester profiles. analis.com.my - Potential for undesirable chemical transformations during sample preparation. rsc.org |

| Direct | - Provides a clear pattern of individual 3-MCPD esters, which is useful for toxicity studies. unina.it - Avoids harsh chemical reactions, preserving the original state of the analytes. rsc.org | - Requires a wider range of individual ester standards, which may not all be commercially available. soci.org - Can be more complex and costly, making it less suitable for high-throughput routine analysis. analis.com.my - The sum of LODs for each ester can result in higher overall detection limits compared to indirect methods. unina.it |

Ultimately, the choice between a direct and indirect method depends on the specific goals of the analysis. For regulatory compliance and routine monitoring of total 3-MCPD content, indirect methods are often preferred. rsc.orgnih.gov For research purposes, such as investigating formation mechanisms or structure-toxicity relationships, direct methods are indispensable. rsc.org

Application of Isotope-Labeled Internal Standards

In the quantitative analysis of trace contaminants like 3-MCPD esters, stable isotope dilution analysis (SIDA) is a gold-standard technique for achieving the highest accuracy and precision. acs.orgresearchgate.net This approach involves adding a known quantity of a stable isotope-labeled analogue of the target analyte to the sample at the beginning of the analytical procedure. europa.eu This internal standard, which is chemically identical to the analyte but has a different mass, experiences the same physical and chemical effects—such as extraction losses, derivatization inefficiencies, or ionization suppression in the mass spectrometer—as the native analyte. europa.euresearchgate.net By measuring the ratio of the native analyte to its labeled counterpart, analysts can accurately calculate the initial concentration of the analyte, effectively compensating for variations and losses during sample preparation and analysis. srainstruments.it

For the broader class of 3-MCPD esters, deuterated analogues are commonly employed. glsciences.eu For instance, 3-MCPD-d5 esters, such as rac 1,2-bis-palmitoyl-3-chloropropanediol-d5, are frequently used to quantify the total amount of 3-MCPD esters after hydrolysis. europa.euscirp.org These labeled standards are essential for correcting analytical variabilities, including minor deviations in chemical reactions and sample preparation steps. europa.eusrainstruments.it

For the specific and direct quantification of rac this compound, the ideal internal standard is its deuterated form, rac this compound-d5. clearsynth.com Using a structurally identical labeled standard ensures that its behavior throughout the entire analytical process—from extraction to detection—most closely mimics that of the target analyte. This is particularly critical in direct analysis methods using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), where individual ester congeners are quantified without prior hydrolysis. nih.govnih.gov

The use of deuterated internal standards like 3-MCPD-d5 esters has been shown to yield high-quality results in automated sample preparation systems, with relative standard deviations (RSDs) for analytes in various matrices reported to be between 0.1% and 10%. srainstruments.it The incorporation of stable isotopes into the analyte molecule provides a robust tool for quantitation, especially during drug development, due to its potential to affect pharmacokinetic profiles minimally while serving as an excellent tracer. medchemexpress.com The availability of specific labeled standards like rac this compound-d5 is therefore a critical component for developing precise and reliable analytical methods. clearsynth.com

Method Validation Parameters

Method validation is a critical process that confirms an analytical procedure is suitable for its intended purpose. For the analysis of 3-MCPD esters, including rac this compound, validation encompasses several key parameters to ensure the reliability and comparability of results. analis.com.myresearchgate.net These parameters are typically established according to international guidelines such as those from ISO or AOAC International. researchgate.netaoac.org

Linearity demonstrates that the analytical method produces results that are directly proportional to the concentration of the analyte within a given range. researchgate.net This is established by creating a calibration curve using standards at multiple concentration levels. For 3-MCPD ester analysis, matrix-matched calibration curves are often prepared to account for matrix effects. shimadzu.com A good linear relationship is typically indicated by a high coefficient of determination (R²). Studies consistently report excellent linearity for 3-MCPD and its esters, with R² values greater than 0.999. researchgate.netshimadzu.comnih.govtandfonline.com

Table 1: Examples of Linearity in Analytical Methods for 3-MCPD and its Esters

| Analyte/Method | Concentration Range | Matrix | Correlation Coefficient (R²) | Reference |

| 3-MCPD | 2.5–80 ng/mL | Soy Sauce | 0.9991 | researchgate.net |

| 3-MCPD | 0.02–2.0 ppm | n-hexane | > 0.999 | nih.gov |

| 3-MCPDE, 2-MCPDE, GE | Not Specified | Glycerol (B35011) | > 0.99 | tandfonline.com |

| 3-MCPD | 0.02–1.0 µg/g | Palm Oil | 0.9997 | shimadzu.com |

| 3-MCPD | 0.25–6.0 mg/kg | Edible Oils | > 0.99 | analis.com.my |

The sensitivity of an analytical method is defined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. aoac.orgunina.it These limits are crucial for ensuring that methods are sensitive enough to detect contaminants at levels relevant to regulatory limits and food safety standards. For 3-MCPD esters, LODs and LOQs can vary depending on the specific ester, the complexity of the matrix, and the analytical technique (e.g., GC-MS vs. LC-MS/MS). restek.comnih.gov

Table 2: Sensitivity Parameters for 3-MCPD and its Esters in Various Matrices

| Analyte | Matrix | LOD | LOQ | Reference |

| 3-MCPD Esters | Edible Plant Oils | 0.11 mg/kg | 0.14 mg/kg | analis.com.my |

| 3-MCPD Esters | Infant Formula/Oils | 0.025 mg/kg | 0.075 mg/kg | scirp.orgscirp.org |

| 2-MCPD Esters | Infant Formula/Oils | 0.020 mg/kg | 0.060 mg/kg | scirp.orgscirp.org |

| 3-MCPDE / 2-MCPDE / GE | Glycerol | 0.01-0.02 mg/kg | Not specified | tandfonline.com |

| 3-MCPD Esters | Edible Oils (LC-MS/MS) | Not specified | 0.02-0.08 mg/kg | nih.gov |

| 3-MCPD | Palm Oil (GC-MS/MS) | 0.006 mg/kg | 0.02 mg/kg | shimadzu.com |

| 3-MCPD Esters | Foodstuffs | 6 µg/kg | Not specified | acs.orgnih.gov |

Accuracy refers to the closeness of a measured value to a known or accepted true value, often assessed through recovery studies where a known amount of the analyte is spiked into a blank matrix. analis.com.my Precision measures the degree of agreement among a series of individual measurements when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD) and can be evaluated under repeatability (intra-day) and reproducibility (inter-day or inter-laboratory) conditions. europa.eunih.gov Methods for 3-MCPD esters generally show good accuracy, with recoveries often in the range of 80% to 115%, and acceptable precision, with RSD values typically below 15-20%. acs.orgscirp.organalis.com.my

Table 3: Precision and Accuracy Data for 3-MCPD Ester Analysis

| Matrix | Spiking Level | Recovery (%) | Precision (RSD %) | Conditions | Reference |

| Edible Plant Oils | 3 concentrations | 92.80 - 105.22 | 4.18 - 5.63 | Reproducibility | analis.com.my |

| Various Foodstuffs | 0.05 & 2 mg/kg | 84 ± 9 & 85 ± 7 | Not specified | Not specified | acs.orgnih.gov |

| Infant Formula/Oils | Not specified | 86 - 114 | < 6.8 | Repeatability | scirp.orgscirp.org |

| Oil Matrix | 0.5 & 1.0 mg/kg | 92.4 & 95.8 | 3.6 & 3.7 | Repeatability (Intra-day) | nih.gov |

| Edible Oils | Not specified | Not specified | 5.5 - 25.5 | Repeatability | nih.gov |

Sample Preparation and Extraction Protocols for Complex Matrices

The extraction of rac this compound from complex food matrices, particularly those with high-fat content like edible oils, is a critical step that dictates the success of the entire analysis. The goal is to isolate the analyte from interfering substances such as triacylglycerols, diacylglycerols, and other fatty compounds that can compromise chromatographic separation and mass spectrometric detection. restek.comnih.gov

Direct analytical methods, which measure the intact ester, often employ a sample cleanup step using solid-phase extraction (SPE). nih.govunina.it A common approach involves dissolving the oil sample in a non-polar solvent mixture, such as tert-butyl methyl ether and ethyl acetate, followed by purification using sequential SPE cartridges, like C18 and silica, to remove interfering matrix components. nih.gov

For indirect methods, where the total amount of 3-MCPD is measured after hydrolysis of the esters, the initial step involves transesterification. analis.com.my This is commonly achieved using an acidic or alkaline catalyst, such as sodium methoxide (B1231860) in methanol, to cleave the fatty acid esters and release the free 3-MCPD. acs.orgscirp.orgscirp.org Following this chemical reaction, the sample undergoes a series of extraction and cleanup steps.

A novel approach for extracting highly polar compounds like free 3-MCPD from aqueous reaction mixtures is the use of modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocols. nih.govjfda-online.com This technique uses acetonitrile (B52724) and a combination of salts to efficiently partition the polar analytes from the fatty matrix into the organic phase, overcoming the low extraction efficiencies seen with traditional liquid-liquid extraction solvents. nih.gov Other methods have utilized accelerated solvent extraction (ASE) with solvent mixtures like petroleum ether/iso-hexane/acetone to effectively extract the lipid fraction containing the esters from solid food samples. europa.euresearchgate.net Regardless of the specific protocol, the inclusion of an isotope-labeled internal standard at the very beginning of sample preparation is crucial to account for any analyte loss during these multi-step procedures. acs.orgnih.gov

QuEChERS-based Methodologies

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a sample preparation technique widely adopted for the analysis of various contaminants in food matrices. nih.gov Originally developed for pesticide residue analysis, its application has been extended to the determination of 3-MCPD and its esters. In the context of analyzing rac this compound, a QuEChERS-based approach is typically integrated into an indirect analytical scheme following the hydrolysis of the ester.

A notable application combines enzymatic hydrolysis with a modified QuEChERS clean-up for the analysis of 3-MCPD esters in edible oils. nih.gov In this method, the oil sample is first subjected to enzymatic hydrolysis to release the 3-MCPD from its esterified form. Following this, a QuEChERS extraction and clean-up is performed. This involves partitioning the analytes between an aqueous and an organic layer (typically acetonitrile) with the aid of salts. The high polarity of the released 3-MCPD makes its efficient extraction a critical step. nih.gov

The selection of salts in the QuEChERS procedure is crucial for achieving high recovery rates. For instance, a combination of magnesium sulfate (B86663) and sodium formate (B1220265) has been shown to provide high recoveries for 3-MCPD. nih.gov The final determination is typically carried out using gas chromatography-mass spectrometry (GC-MS), often after derivatization of the 3-MCPD with a reagent like phenylboronic acid (PBA) to enhance its volatility and chromatographic performance. nih.gov

Research has demonstrated the effectiveness of this combined approach. Validation studies, while often conducted on a representative 3-MCPD ester like 1,2-dipalmitoyl-3-chloropropanediol due to commercial availability of standards, provide a strong indication of the method's performance for other esters, including rac this compound.

Table 1: Performance of a Modified QuEChERS Method Combined with Enzymatic Hydrolysis for 3-MCPD Esters

| Parameter | Spiking Level (mg/kg) | Result |

|---|---|---|

| Recovery | 0.5 | 81.4% - 92.4% |

| 1.0 | 81.4% - 92.4% | |

| Repeatability (RSDr) | 0.5 | 3.6% |

| 1.0 | 3.7% | |

| Limit of Detection (LOD) | - | 0.02 mg/kg (for glycidol) |

| Limit of Quantification (LOQ) | - | 0.1 mg/kg (for glycidol) |

Data sourced from a study on edible oils using glycidyl (B131873) oleate (B1233923) and 3-MCPD-dipalmitate as spiked standards. The LOD and LOQ values are for glycidol (B123203), a related contaminant often analyzed concurrently, and are indicative of the sensitivity achievable with this type of method. nih.gov

Enzymatic Pre-treatment in Indirect Methods

The use of lipases for the hydrolysis of 3-MCPD esters is a key step in many indirect analytical methods, offering a milder alternative to chemical hydrolysis (acidic or alkaline transesterification). nih.govnih.gov This is particularly important for oils rich in polyunsaturated fatty acids (PUFAs), such as those containing linolenic acid, as harsh chemical treatments can lead to the formation of artifacts and potentially inaccurate results.

The challenge with enzymatic hydrolysis of esters of PUFAs is the lower substrate specificity of some lipases for these fatty acids. nih.gov For instance, lipase (B570770) from Candida rugosa (previously C. cylindracea) has been shown to have lower efficiency in hydrolyzing esters of docosahexaenoic acid (DHA) and eicosapentaenoic acid (EPA), which are also PUFAs. nih.gov However, research has identified other lipases, such as from Burkholderia cepacia, that demonstrate better performance for these types of esters. nih.gov

An improved enzymatic indirect method has been developed specifically for fats and oils containing PUFAs, such as fish oils, which would be applicable to oils rich in linolenic acid. nih.gov This method utilizes a Burkholderia cepacia lipase and has been shown to achieve satisfactory recovery rates for 3-MCPD from oils spiked with DHA-esters of 3-MCPD. nih.gov This indicates that the method is suitable for the analysis of rac this compound.

The general procedure involves the enzymatic release of 3-MCPD from the ester, followed by derivatization and quantification by GC-MS. The validation of such methods is crucial to ensure their accuracy and reliability.

Table 2: Research Findings on the Performance of an Improved Enzymatic Indirect Method for 3-MCPD Esters in PUFA-rich Oils

| Parameter | Matrix | Spiking Level | Finding |

|---|---|---|---|

| Recovery Rate | EPA and DHA concentrated sardine oil, tuna oils, fish oils, and dietary supplements | 20 mg/kg | 91-109% for 3-MCPD |

| Method Comparison | Analysis of unspiked fish oil-based dietary supplements | - | Results not statistically different from the AOCS Cd 29a method |

Data sourced from a study that used DHA-esters and oleic acid-esters of 3-MCPD for spiking. nih.gov

Furthermore, a direct analytical method using liquid chromatography-mass spectrometry (LC-MS/MS) has been validated for a range of 3-MCPD di-esters, including those of linolenic acid. While this is a direct method, the validation data for linolenic acid esters provide valuable insight into the analytical behavior of this specific compound. researchgate.net

Table 3: Validation Data for Direct Analysis of 3-MCPD Di-esters of Linolenic Acid

| Matrix | Spiking Concentration | Average Recovery | Relative Standard Deviation (RSD) |

|---|---|---|---|

| Coconut Oil | Multiple levels | 88-118% | 2-16% |

| Olive Oil | Multiple levels | 88-118% | 2-16% |

| Palm Oil | Multiple levels | 88-118% | 2-16% |

Data is for a range of 28 3-MCPD di-esters, including those of linolenic acid. researchgate.net

Degradation and Stability of Rac 1 Linolenoyl 3 Chloropropanediol

Decomposition Pathways in Model Systems

Studies on model systems using similar 3-MCPD esters, such as 3-MCPD dipalmitate and dilaurate, provide insight into the likely decomposition pathways for rac 1-Linolenoyl-3-chloropropanediol under thermal stress. The primary degradation pathways identified involve isomerisation, dechlorination, and deacylation reactions. nih.govresearchgate.net

During thermal treatment, a rapid isomerisation can occur, converting the 3-MCPD ester to its 2-MCPD isomer. nih.govresearchgate.net This reaction can reach equilibrium within a few hours at high temperatures. nih.gov Another significant pathway is dechlorination, which leads to the formation of non-chlorinated compounds like acylglycerols. nih.gov Research suggests that under certain conditions, dechlorination may be the preferred initial degradation step over deacylation. nih.govresearchgate.net Deacylation, the removal of the fatty acid chain, also occurs, leading to the formation of free 3-MCPD or its isomers. Additionally, some studies propose a free radical-mediated mechanism for the formation and decomposition of 3-MCPD esters at high temperatures. acs.orgrsc.org

Influence of Temperature on Degradation Kinetics

Temperature is a primary driver of the degradation of rac this compound. Thermal treatment studies on various 3-MCPD esters have demonstrated significant degradation at elevated temperatures, typically those encountered during oil refining processes like deodorization (180-260°C). nih.govresearchgate.net The rate of degradation is positively correlated with the temperature; for instance, after 24 hours of treatment, the degradation of 3-MCPD esters ranged from 30% to 70% as the temperature increased from 180°C to 260°C. nih.govresearchgate.net

However, the relationship is not always linear. While higher temperatures initially accelerate degradation, a balance between formation and breakdown can be reached over time. researchgate.net For example, in one study, the concentration of 3-MCPD esters increased with temperature up to 220°C, after which the rate of generation slowed, suggesting that degradation reactions become more prominent. nih.gov Another study on palm oil deodorization found that while temperature had some influence, the levels of 3-MCPD esters formed even at the mildest condition (210°C, 30 min) and did not change dramatically with increasing temperature and time, suggesting an equilibrium state. ital.sp.gov.brnih.gov

Table 1: Effect of Temperature on the Degradation of 3-MCPD Esters in a Model System

| Temperature (°C) | Treatment Time (hours) | Observed Degradation (%) | Key Observation |

|---|---|---|---|

| 180 | 24 | ~30 | Significant degradation observed even at lower end of deodorization temperatures. researchgate.net |

| 220 | N/A | N/A | Formation of 3-MCPD esters slows down beyond this temperature. nih.gov |

| 260 | 2 | N/A | Rapid isomerisation equilibrium reached. nih.govresearchgate.net |

| 260 | 24 | ~70 | Extensive degradation at high temperatures. nih.govresearchgate.net |

Hydrolysis Mechanisms (e.g., pH-dependent, non-enzymatic)

The hydrolysis of the ester bond in rac this compound is a key degradation mechanism, which can be influenced by pH and occur non-enzymatically. This hydrolysis releases the linolenic acid and free 3-MCPD.

The pH of the surrounding medium plays a crucial role. Acidic conditions (low pH), often present during certain stages of oil refining like acid degumming or due to the use of acidic bleaching earths, are known to promote the formation of 3-MCPD esters. rsc.orgresearchgate.net Conversely, these acidic conditions can also contribute to hydrolysis. The rate of ester hydrolysis can be predictably altered by small variations in pH. nih.gov For instance, an increase in pH (more alkaline conditions) increases the concentration of hydroxide (B78521) ions, which can accelerate the rate of ester hydrolysis. nih.gov However, alkali conditions in edible oils are generally avoided due to the high tendency for intrinsic hydrolysis of the oil itself. researchgate.net

Non-enzymatic hydrolysis can occur during high-temperature processing in the presence of water. wur.nl During digestion, for example, 3-MCPD esters are broken down to free 3-MCPD and glycidol (B123203). fda.gov This process is essentially a form of hydrolysis facilitated by the conditions in the gastrointestinal tract. nih.gov

Factors Affecting Ester Stability during Storage or Further Processing

Several factors can impact the stability of rac this compound during storage and subsequent food processing.

Processing Conditions: High-temperature processes like deodorization are the primary stages where both formation and degradation of 3-MCPD esters occur. researchgate.netnih.gov The temperature and duration of these processes are critical; prolonged heating can lead to a balance between formation and breakdown. researchgate.netmdpi.com The use of certain bleaching earths during refining can also influence stability, with low pH (acidic) clays (B1170129) potentially promoting formation. researchgate.net

Presence of Precursors: The stability and net concentration of 3-MCPD esters are affected by the presence of their precursors. High levels of diacylglycerols (DAGs) and free fatty acids (FFAs) in crude oil can lead to higher formation rates during refining. fediol.eu Minimizing these precursors can have a beneficial effect on the final concentration of 3-MCPD esters. fediol.eu

Antioxidants: The addition of antioxidants may play a role in stability. Since free radical mechanisms have been proposed for the formation of 3-MCPD esters, antioxidants could potentially inhibit their formation and mitigate levels by eliminating free radicals. acs.org In one study, fortifying palm olein with rosemary extract or tocopherol in combination with BHA was effective in reducing the formation of MCPD esters in a baked product. nih.gov

Table 2: Summary of Factors Affecting the Stability of 3-MCPD Esters

| Factor | Effect on Stability | Context |

|---|---|---|

| High Temperature (e.g., Deodorization) | Decreases stability, promotes degradation and isomerisation. nih.govresearchgate.net | Oil Refining / Frying |

| Processing Time | Can lead to an equilibrium between formation and degradation. researchgate.net | Oil Refining / Frying |

| Low pH (Acidity) | Promotes formation; can also influence hydrolysis. researchgate.net | Degumming / Bleaching steps in refining |

| Presence of Water | Can lead to hydrolysis, especially at high temperatures. wur.nl | Processing / Storage |

| Storage Temperature | Can affect the stability of related precursors like glycidyl (B131873) esters. mendeley.com | Post-refining storage |

| Antioxidants | May inhibit formation by scavenging free radicals. acs.orgnih.gov | Food Formulation |

Strategies for Research Based Mitigation of Chloropropanediol Esters

Process Optimization Approaches in Oil Refining

Modifying the parameters of conventional oil refining steps is a primary strategy for reducing the formation of 3-monochloropropane-1,2-diol (3-MCPD) esters. The most critical stages identified for ester formation are deodorization and the pre-treatment steps that precede it. nih.govresearchgate.net

Deodorization, a high-temperature process designed to remove undesirable volatile compounds, is the principal stage where 3-MCPD and glycidyl (B131873) esters (GEs) are formed. nih.govnih.gov The reaction is heavily influenced by temperature, with formation increasing substantially at temperatures above 200-210°C. nih.govnih.gov

Detailed studies on palm oil have quantified the impact of deodorization parameters. Research shows that 3-MCPD esters can form even under the mildest conditions, such as 210°C for 30 minutes. ital.sp.gov.brnih.gov While the concentration of 3-MCPD esters may not increase significantly with temperature above a certain threshold, the formation of GEs, which are precursors to 3-MCPD esters, is highly dependent on both temperature and time. ital.sp.gov.brresearchgate.netresearchgate.net For instance, GE levels have been observed to rise considerably at temperatures above 250°C. nih.govresearchgate.net Therefore, a key mitigation strategy is to lower the deodorization temperature as much as possible without compromising the quality of the final product. researchgate.net

The following table details the formation of 3-MCPD esters in palm oil under various deodorization conditions, illustrating that while temperature has an influence, significant levels are formed even at lower temperatures within the typical deodorization range.

Table 1: Effect of Deodorization Temperature and Time on 3-MCPD Ester Formation (mg/kg) in Palm Oil Data sourced from studies on palm oil deodorization. ital.sp.gov.brnih.gov

| Temperature | 30 min | 60 min | 90 min | 120 min |

|---|---|---|---|---|

| 210 °C | 1.91 | 2.10 | 2.10 | 2.06 |

| 230 °C | 2.22 | 2.33 | 2.41 | 2.25 |

| 250 °C | 2.43 | 2.70 | 2.59 | 2.51 |

| 270 °C | 2.66 | 2.64 | 2.54 | 2.53 |

In addition to temperature and time, the composition of the stripping steam used during deodorization can play a role. The substitution of water with acidic solutions, such as formic acid, for generating strip steam has been shown to reduce the formation of glycidyl esters by approximately 35%. researchgate.net Furthermore, novel approaches utilize deeper vacuum levels to lower the required processing temperature, thereby preventing ester formation. google.com

Removing the precursors of 3-MCPD esters from the crude oil before the high-temperature deodorization step is a highly effective mitigation approach. researchgate.net Key precursors include chlorine-containing compounds and diacylglycerols (DAGs). researchgate.net

Washing crude oil with water or a water-alcohol solution can effectively remove water-soluble inorganic chlorides, which are major precursors. nih.gov This is often accomplished through water degumming, a process that can reduce the final 3-MCPD ester content by as much as 84%. nih.govresearchgate.netwur.nl The effectiveness of this step is directly related to the amount of water used; studies have shown that increasing the water dosage is a significant factor in achieving a greater reduction. acs.orgnih.govacs.org

Neutralization, or alkali refining, is another critical pre-treatment step. By using an alkali solution like sodium hydroxide (B78521), free fatty acids (FFAs) are removed from the oil. researchgate.netcabidigitallibrary.org This process is thought to also remove ester precursors, leading to a reduction in 3-MCPD ester formation during deodorization by up to 81%. nih.govwur.nlgoogle.com

Optimization studies using response surface methodology (RSM) have been conducted to find the ideal combination of pre-treatment parameters to minimize 3-MCPD ester formation while maintaining oil quality. One such study identified a set of conditions that achieved an 87.2% reduction in 3-MCPD esters in palm oil. acs.orgnih.gov

Table 2: Optimized Physical Refining Parameters for 3-MCPD Ester Reduction Based on a Response Surface Methodology (RSM) optimization study. acs.orgnih.govacs.org

| Processing Parameter | Optimized Condition |

|---|---|

| Water Dosage | 3.5% |

| Phosphoric Acid Dosage | 0.08% |

| Degumming Temperature | 60 °C |

| Bleaching Clay Dosage | 0.3% |

| Deodorization Temperature | 260 °C |

| Resulting 3-MCPD Ester Level | 0.4 mg/kg (from 2.9 mg/kg) |

| Reduction Achieved | 87.2% |

Investigation of Adsorbent Materials for Ester Removal

A different approach to mitigation involves removing the 3-MCPD esters after they have been formed, typically through adsorption. This post-refining treatment uses various materials with a high affinity for the polar ester compounds. researchgate.netresearchgate.net

Commonly investigated adsorbents include activated carbon, bleaching earths, synthetic magnesium silicate (B1173343), and zeolites. researchgate.netresearchgate.net The effectiveness of these materials varies. For example, treating refined oil with calcined zeolite and synthetic magnesium silicate has been shown to reduce the combined levels of 3-MCPD esters and related compounds by about 40%, with the reduction primarily affecting glycidyl esters. researchgate.net Bleaching with a specialized synthetic magnesium silicate adsorbent has been reported to lower 3-MCPD ester concentration by 67%. nih.govwur.nl

Activated carbon has also demonstrated significant potential. In one study, activated carbon pre-treated with hydrochloric acid successfully reduced 3-MCPD ester levels in refined palm oil by up to 80% and glycidyl esters by up to 97%. rsc.orgrsc.org More recent research has also explored the use of Metal-Organic Frameworks (MOFs) and natural clays (B1170129) like kaolin (B608303) for this purpose. researchgate.net

Table 3: Efficacy of Various Adsorbents in Removing 3-MCPD and Glycidyl Esters Data compiled from multiple research studies. nih.govwur.nlresearchgate.netrsc.orgrsc.org

| Adsorbent Material | Reported Reduction in 3-MCPD Esters | Reported Reduction in Glycidyl Esters (GEs) |

|---|---|---|

| Calcined Zeolite | ~19% | ~77% |

| Synthetic Magnesium Silicate | Up to 67% | - |

| Acid-Treated Activated Carbon | Up to 80% | Up to 97% |

Exploration of Novel Processing Technologies to Minimize Formation

Beyond optimizing current methods, research is underway to develop and implement novel technologies that fundamentally alter the refining process to prevent ester formation. These technologies often focus on achieving the goals of deodorization (i.e., removal of free fatty acids and odor compounds) under much milder conditions.

One such technology is short path distillation (SPD) or short path stripping (SPS) . google.comovid-verband.de This process operates at significantly lower temperatures (as low as 170°C) and under a much deeper vacuum (0.001 to 0.5 Torr) compared to conventional deodorization. google.com The combination of low temperature and very short residence time effectively prevents the thermal reactions that lead to the formation of 3-MCPD and glycidyl esters. google.com

Other innovative approaches include double deodorization , where an oil undergoes two separate deodorization cycles. A patented version of this process involves a first deodorization at a standard temperature, followed by a second bleaching step and a final, much cooler deodorization step (e.g., below 190°C). google.com This multi-step process is designed to remove any newly formed esters from the first high-temperature stage. researchgate.netnih.gov

Finally, enzymatic treatment represents a biochemical approach to mitigation. This post-refining strategy uses a combination of enzymes, including lipases and dehalogenases, to break down 3-MCPD esters into harmless glycerol (B35011). researchgate.netresearchgate.net

Future Directions in Academic Research on Rac 1 Linolenoyl 3 Chloropropanediol

In-depth Kinetic and Mechanistic Studies of Specific Isomer Formation

Future research will necessitate a focus on the precise kinetics and mechanisms that govern the formation of rac 1-Linolenoyl-3-chloropropanediol and its isomers. While general mechanisms for 3-MCPD esters have been proposed, detailed studies on specific esters like the linolenoyl variant are lacking.

Key research areas include:

Reaction Pathways: Elucidating the dominant formation pathways is crucial. Studies have proposed a cyclic acyloxonium ion intermediate when triacylglycerols (TAGs) react with a chlorine donor. mdpi.com Another proposed route involves a free radical mechanism, particularly from monoacylglycerol precursors, which is supported by the inhibitory effects of antioxidants. acs.org Investigating how the polyunsaturated nature of the linolenoyl fatty acid influences these pathways compared to saturated or monounsaturated fatty acids is a critical next step.

Isomerization and Degradation: The thermal processing that forms 3-MCPD esters also leads to their degradation. Research on other 3-MCPD esters has shown that the degradation pathway involves very rapid isomerization, followed by dechlorination and deacylation reactions. nih.gov A study on pure 3-MCPD dipalmitate and dilaurate found that dechlorination was the preferred initial degradation step under simulated refining conditions. nih.gov Understanding the specific rates of isomerization between this compound and its corresponding 2-MCPD ester, as well as its degradation kinetics, is essential for accurate risk assessment. nih.gov

Influence of Process Parameters: The formation and degradation of 3-MCPD esters are significantly affected by temperature, time, and pH. researchgate.net Studies have shown that ester formation can increase with temperature up to around 220°C, after which decomposition may become more significant. researchgate.net The retention time during deodorization is also a critical factor. mdpi.com Detailed kinetic models for rac this compound need to be developed that incorporate these parameters to predict its concentration throughout the refining process.

Development of Predictive Models for Ester Generation

To effectively mitigate the presence of rac this compound in food products, robust predictive models for its formation are necessary. These models would allow processors to adjust conditions to minimize ester generation.

Future research in this area should focus on:

Precursor-Based Modeling: The formation of 3-MCPD esters is positively correlated with the concentration of precursors, such as specific chlorine compounds and diacylglycerols (DAGs). researchgate.netnih.gov A hypothesis suggests that a DAG content above a certain threshold (e.g., 4%) could signify a higher potential for ester formation. researchgate.net Models should incorporate the initial concentrations of linolenic acid-containing acylglycerols and various organic and inorganic chlorine sources to predict the yield of the target ester.

Process Parameter Integration: Predictive models must integrate key processing parameters that have been shown to influence ester formation. A significance test and analysis of variance demonstrated that deodorization temperature and time were major contributors to 3-MCPD ester levels. researchgate.netresearchgate.net The correlation between heating duration and ester formation has been observed to be very high (r > 0.9) under certain conditions. mdpi.com

Refining Process Simulation: Laboratory-scale simulations of the refining process can provide valuable data for model development. It has been shown that lab-scale deodorization can produce comparable levels of 3-MCPD esters to industrial processes, validating the use of such models for predicting outcomes. researchgate.net An optimized refining model, for instance, achieved a 76.9% reduction in 3-MCPDE by adjusting parameters like degumming moisture, temperature, activated clay dosage, and deodorization conditions. researchgate.net

Below is a table representing factors that would be critical inputs for a predictive model of rac this compound formation.

| Model Input Parameter | Influence on Ester Formation | Research Finding |

| Precursors | ||

| Diacylglycerol (DAG) Content | Positive correlation; potential threshold effect. nih.govresearchgate.net | A DAG content of 4% may be a threshold for higher ester formation potential. researchgate.net |

| Chlorine Concentration | Positive correlation with ester generation. researchgate.net | The amount of 3-MCPD esters generated is positively correlated with NaCl concentration. researchgate.net |

| Process Conditions | ||

| Deodorization Temperature | Significant impact; formation may decrease at very high temperatures due to decomposition. researchgate.netresearchgate.net | Formation slows or decreases above 220°C. researchgate.net Deodorization temperature is a significant factor in ester reduction strategies. researchgate.net |

| Deodorization Time | Significant impact; can lead to a balance between formation and breakdown. researchgate.netsrce.hr | A longer deodorization time can reduce 3-MCPD-E by 82%. researchgate.net It is a significant factor in formation models. researchgate.net |

| pH | Influences reaction rates. researchgate.net | The highest levels of 3-MCPD esters in one model system were observed at pH 4.0. researchgate.net |

Application of Advanced Spectroscopic Techniques for Structural Elucidation in Complex Matrices

Accurate identification and quantification of rac this compound within complex food matrices like edible oils are paramount. While standard methods exist, future research will benefit from the application of more advanced spectroscopic techniques.